4-[(Trifluoroacetyl)amino]benzamide
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Overview
Description
4-[(Trifluoroacetyl)amino]benzamide is an organic compound with the molecular formula C9H7F3N2O2. It is characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trifluoroacetyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(Trifluoroacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroacetyl group can be substituted under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles (e.g., RLi, RMgX), Electrophiles (e.g., RCOCl, RCHO)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(Trifluoroacetyl)amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 4-[(Trifluoroacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: Used to treat inflammatory conditions and has a similar benzamide structure.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits significant biological activities, including anti-tumor and anti-inflammatory properties.
Uniqueness
4-[(Trifluoroacetyl)amino]benzamide is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7F3N2O2 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8(16)14-6-3-1-5(2-4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
InChI Key |
ROUKPZSUUWKICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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